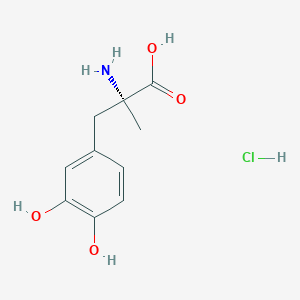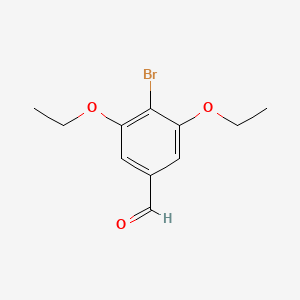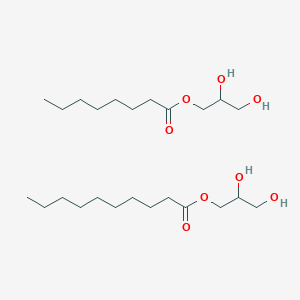
Caprylic capric triglycerride
Vue d'ensemble
Description
Caprylic capric triglycerride is a useful research compound. Its molecular formula is C24H48O8 and its molecular weight is 464.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Caprylic capric triglycerride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Caprylic capric triglycerride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medical and Nutritional Applications : Caprylic and capric acid esters, such as caprylic capric triglyceride, have applications in medical, nutritional, and dietetic uses. They are cited for their unique characteristics in controlling obesity, reducing cholesterol deposition in tissues, and lowering serum cholesterol. These triglycerides are also known for being a quick and high-energy source, offering an alternative to conventional fats and oils. Their solvency properties are utilized in treating cholesterol gallstones and as co-solvents in medical, pharmaceutical, and allied fields. Structured lipids with a predominance of caprylic and capric acid are described for uses in hyperalimentation and special nutritional and dietetic needs (Babayan, 1981).
Toxicological Properties : Caprylic capric triglyceride has been reviewed for its toxicological properties, showing to be essentially non-toxic in acute toxicity tests in animals, non-irritating in ocular and dermal tests, and exhibiting no potential for hypersensitivity or carcinogenic effects. It has been deemed safe for human dietary consumption up to levels of 1g/kg (Traul et al., 2000).
Lymphatic Absorption and Effects on Cholesterol : Studies on lymph-cannulated rats showed that capric and caprylic acid from structured triglycerides is considerably absorbed through the lymph duct. These studies suggest that structured triglycerides composed of medium-chain fatty acids and linoleic acid could be more effective for treating lipid malabsorption compared to mixtures of MCT and long-chain triglyceride (LCT) (Ikeda et al., 1991).
Production of Olive Oil Enriched with Medium Chain Fatty Acids : Research has demonstrated the successful production of structured triacylglycerols containing medium-chain fatty acids by acidolysis of virgin olive oil with caprylic or capric acid. This has implications in food chemistry and the development of enriched food products (Nunes et al., 2011).
Allergic Contact Dermatitis in Cosmetics : A study highlighted allergic contact dermatitis caused by medium-chain triglycerides like caprylic capric triglyceride in cosmetic products, indicating the need for caution in their use in such applications (Laube, 2003).
Transdermal Drug Delivery : Research has explored the transdermal diffusion of xenon facilitated by the cosmetic component capryl/capric triglyceride, suggesting its potential in developing new drugs for topical administration (Verkhovsky & Petrov, 2015).
Anticonvulsant Effects : Caprylic acid, a constituent of caprylic capric triglyceride, has been studied for its anticonvulsant properties in seizure tests in mice, indicating its potential in epilepsy treatment (Wlaź et al., 2015).
Propriétés
IUPAC Name |
2,3-dihydroxypropyl decanoate;2,3-dihydroxypropyl octanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O4.C11H22O4/c1-2-3-4-5-6-7-8-9-13(16)17-11-12(15)10-14;1-2-3-4-5-6-7-11(14)15-9-10(13)8-12/h12,14-15H,2-11H2,1H3;10,12-13H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXUBUNVXFYXCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OCC(CO)O.CCCCCCCC(=O)OCC(CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H48O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Caprylic capric triglycerride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-methyl-N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide](/img/structure/B8083574.png)
![N-[4-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methoxyacetamide](/img/structure/B8083585.png)
![N-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B8083597.png)
![3,3-dimethyl-N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide](/img/structure/B8083604.png)
![2-methoxy-N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B8083608.png)
![N-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methoxyacetamide](/img/structure/B8083625.png)
![2-methyl-N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide](/img/structure/B8083631.png)
![{4-[(Cyclopropylcarbamoyl)amino]-3-methylphenyl}boronic acid](/img/structure/B8083637.png)
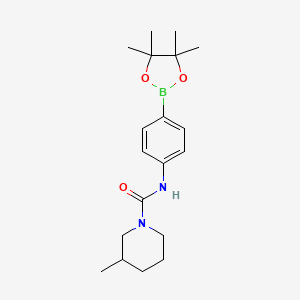
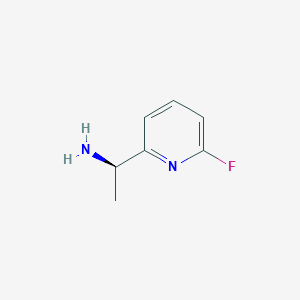
![[4-[(2R)-2-azaniumyl-3-methoxy-3-oxopropyl]phenyl]azanium;dichloride](/img/structure/B8083653.png)
![Cyclopropanesulfonamide, N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B8083669.png)
